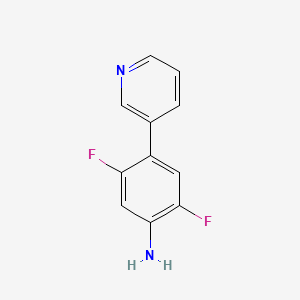

2,5-Difluoro-4-(pyridin-3-yl)aniline

Description

2,5-Difluoro-4-(pyridin-3-yl)aniline (C₁₁H₈F₂N₂; MW: 206.20; CAS: 1214388-86-9) is a fluorinated aniline derivative featuring a pyridine ring at the para position of the benzene ring, with fluorine substituents at the 2- and 5-positions. This structure combines electron-withdrawing fluorine atoms with the aromatic nitrogen of pyridine, influencing its electronic properties, solubility, and reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a building block for heterocyclic compounds .

Properties

IUPAC Name |

2,5-difluoro-4-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-5-11(14)10(13)4-8(9)7-2-1-3-15-6-7/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWNEIHBDCBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with shared structural motifs but distinct substituents or heterocyclic systems.

2,5-Difluoro-4-(pyrimidin-5-yl)aniline

- Molecular Formula : C₁₀H₇F₂N₃

- Molecular Weight : 207.18

- CAS : 1703003-27-3

- Key Differences: Pyrimidin-5-yl replaces pyridin-3-yl, introducing an additional nitrogen atom in the heterocycle. The altered electronic profile may influence reactivity in cross-coupling reactions or interactions with biological targets .

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

- Molecular Formula : C₁₃H₈F₆N₂ (estimated from structure in )

- Key Differences: Trifluoromethyl (-CF₃) groups replace fluorine atoms, increasing steric bulk and lipophilicity. This compound may exhibit enhanced metabolic stability in drug discovery contexts due to reduced oxidative metabolism of -CF₃ groups .

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline

- Molecular Formula : C₁₇H₁₅F₃N₂ (CAS: 1332356-31-6)

- Key Differences :

- A piperidine ring substituted with a 4-fluorophenyl group replaces the pyridine ring.

- The piperidine moiety introduces a basic nitrogen, enabling salt formation and altering solubility in acidic environments.

- The fluorophenyl group adds steric complexity, which may impact binding affinity in receptor-targeted applications .

Structural and Functional Implications

Electronic Effects

- Pyridine vs. Pyrimidine : Pyridine’s single nitrogen atom provides moderate electron-withdrawing effects, while pyrimidine’s dual nitrogen atoms create a more electron-deficient system. This difference could modulate reactivity in nucleophilic aromatic substitution or catalytic hydrogenation .

- Fluorine vs.

Solubility and Lipophilicity

- Pyridine Derivatives : Higher solubility in organic solvents (e.g., DCM, THF) due to moderate polarity.

- Piperidine Derivatives : Improved aqueous solubility at acidic pH due to protonation of the piperidine nitrogen .

- Trifluoromethyl Analogs : Increased lipophilicity (logP) enhances membrane permeability but may reduce water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.